molecular formula C15H8F5N3 B14313848 1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole CAS No. 112914-93-9

1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B14313848
CAS No.: 112914-93-9
M. Wt: 325.24 g/mol
InChI Key: KAVYZNLLUSQVBS-UHFFFAOYSA-N
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Description

1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H8F5N3 and its molecular weight is 325.24 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole. One common method involves the cyclization of 4-fluorobenzonitrile with trifluoromethyl hydrazine in the presence of a base. The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the triazole ring.

Reaction Conditions::
  • Reactants: 4-fluorobenzonitrile, trifluoromethyl hydrazine
  • Base: Potassium carbonate (K2CO3)
  • Solvent: Aprotic solvent (e.g., DMF, DMSO)
  • Temperature: Elevated temperature (typically 100-120°C)

Industrial Production:: Industrial-scale production of this compound involves optimization of the synthetic route, purification, and isolation. Manufacturers employ efficient catalysts and carefully controlled conditions to achieve high yields.

Chemical Reactions Analysis

1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various functionalized derivatives.

    Reduction: Reduction of the trifluoromethyl group may yield compounds with altered properties.

    Substitution: Nucleophilic substitution reactions at the triazole ring are common.

    Common Reagents: Sodium borohydride (NaBH), hydrogen peroxide (HO), and various halogens.

    Major Products: Substituted triazoles, such as those with different aryl groups or functional moieties.

Scientific Research Applications

1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design, targeting specific biological pathways.

    Agrochemicals: It may serve as a building block for novel pesticides or herbicides.

    Materials Science: Its unique electronic properties make it useful in organic electronics and optoelectronic devices.

Mechanism of Action

The exact mechanism of action depends on the specific application. its trifluoromethyl group and aromatic rings contribute to interactions with biological targets, enzymes, or receptors. Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole stands out due to its trifluoromethyl substitution pattern. Similar compounds include other triazoles (e.g., 1,2,4-triazoles) and aryl-substituted ketones.

Remember that this compound’s versatility continues to inspire research across various scientific disciplines

Properties

CAS No.

112914-93-9

Molecular Formula

C15H8F5N3

Molecular Weight

325.24 g/mol

IUPAC Name

1,5-bis(4-fluorophenyl)-3-(trifluoromethyl)-1,2,4-triazole

InChI

InChI=1S/C15H8F5N3/c16-10-3-1-9(2-4-10)13-21-14(15(18,19)20)22-23(13)12-7-5-11(17)6-8-12/h1-8H

InChI Key

KAVYZNLLUSQVBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2C3=CC=C(C=C3)F)C(F)(F)F)F

Origin of Product

United States

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